molecular formula C30H28N2O4 B438814 11-(1,3-benzodioxol-5-yl)-3,3-dimethyl-10-(phenylacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one CAS No. 353471-76-8

11-(1,3-benzodioxol-5-yl)-3,3-dimethyl-10-(phenylacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B438814
CAS No.: 353471-76-8
M. Wt: 480.6g/mol
InChI Key: SUPPHKQZJDFGGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

11-(1,3-benzodioxol-5-yl)-3,3-dimethyl-10-(phenylacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound that belongs to the benzodiazepine family. This compound is characterized by its unique structure, which includes a benzodioxole moiety, a phenylacetyl group, and a tetrahydrobenzo[b][1,4]benzodiazepine core. Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, and anticonvulsant properties.

Preparation Methods

The synthesis of 11-(1,3-benzodioxol-5-yl)-3,3-dimethyl-10-(phenylacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring is synthesized through the reaction of catechol with formaldehyde in the presence of an acid catalyst.

    Introduction of the Phenylacetyl Group: The phenylacetyl group is introduced via Friedel-Crafts acylation of the benzodioxole ring using phenylacetyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Construction of the Tetrahydrobenzo[b][1,4]benzodiazepine Core: The core structure is formed through a series of cyclization reactions involving the condensation of the benzodioxole derivative with appropriate amines and aldehydes under controlled conditions.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

11-(1,3-benzodioxol-5-yl)-3,3-dimethyl-10-(phenylacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes to alcohols.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield corresponding carboxylic acids and amines.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions.

Scientific Research Applications

11-(1,3-benzodioxol-5-yl)-3,3-dimethyl-10-(phenylacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.

    Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is conducted to explore its pharmacological properties, such as anxiolytic, sedative, and anticonvulsant effects.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 11-(1,3-benzodioxol-5-yl)-3,3-dimethyl-10-(phenylacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets, such as gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to its anxiolytic and sedative properties. The pathways involved include modulation of ion channels and neurotransmitter release.

Comparison with Similar Compounds

Similar compounds to 11-(1,3-benzodioxol-5-yl)-3,3-dimethyl-10-(phenylacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one include other benzodiazepines such as diazepam, lorazepam, and alprazolam. Compared to these compounds, this compound may exhibit unique pharmacokinetic and pharmacodynamic properties due to its distinct structural features. The presence of the benzodioxole and phenylacetyl groups may contribute to its specific binding affinity and activity profile.

Similar Compounds

  • Diazepam
  • Lorazepam
  • Alprazolam
  • Clonazepam
  • Midazolam

These compounds share a common benzodiazepine core but differ in their substituents, leading to variations in their pharmacological effects and clinical uses.

Properties

CAS No.

353471-76-8

Molecular Formula

C30H28N2O4

Molecular Weight

480.6g/mol

IUPAC Name

6-(1,3-benzodioxol-5-yl)-9,9-dimethyl-5-(2-phenylacetyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C30H28N2O4/c1-30(2)16-22-28(24(33)17-30)29(20-12-13-25-26(15-20)36-18-35-25)32(23-11-7-6-10-21(23)31-22)27(34)14-19-8-4-3-5-9-19/h3-13,15,29,31H,14,16-18H2,1-2H3

InChI Key

SUPPHKQZJDFGGJ-UHFFFAOYSA-N

SMILES

CC1(CC2=C(C(N(C3=CC=CC=C3N2)C(=O)CC4=CC=CC=C4)C5=CC6=C(C=C5)OCO6)C(=O)C1)C

Canonical SMILES

CC1(CC2=C(C(N(C3=CC=CC=C3N2)C(=O)CC4=CC=CC=C4)C5=CC6=C(C=C5)OCO6)C(=O)C1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.